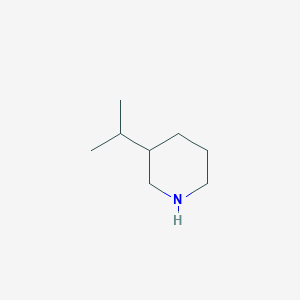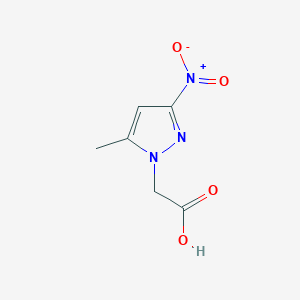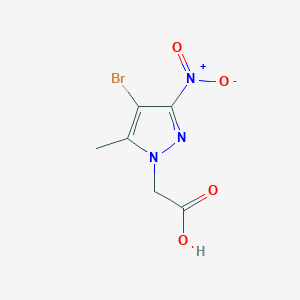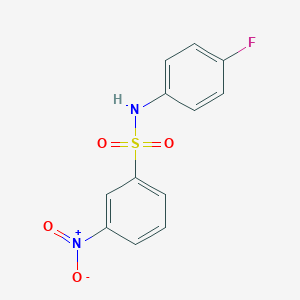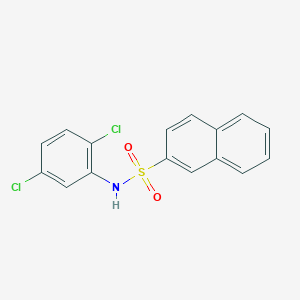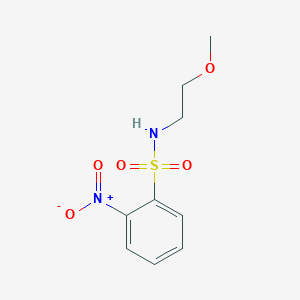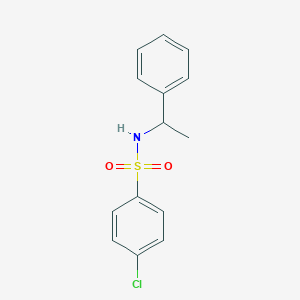![molecular formula C20H22O4 B187617 4-[(4-hexylbenzoyl)oxy]benzoic acid CAS No. 111833-05-7](/img/structure/B187617.png)
4-[(4-hexylbenzoyl)oxy]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-[(4-hexylbenzoyl)oxy]benzoic acid: is an organic compound with the molecular formula C20H22O4 It is a derivative of benzoic acid and is characterized by the presence of a hexyl group and a carboxyphenyl ester group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-hexyl-, 4-carboxyphenyl ester typically involves the esterification of benzoic acid derivatives. One common method is the reaction of 4-hexylbenzoic acid with 4-carboxyphenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions and typically requires refluxing in an organic solvent such as dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
化学反応の分析
Types of Reactions:
Oxidation: 4-[(4-hexylbenzoyl)oxy]benzoic acid can undergo oxidation reactions, particularly at the hexyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products:
Oxidation: Formation of hexanoic acid derivatives.
Reduction: Formation of 4-hexylbenzoic alcohol.
Substitution: Introduction of nitro, sulfonyl, or other functional groups on the aromatic ring.
科学的研究の応用
Chemistry: 4-[(4-hexylbenzoyl)oxy]benzoic acid is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be utilized in the development of new materials.
Biology: In biological research, this compound can be used to study the interactions of ester derivatives with biological systems. It may also serve as a model compound for investigating the metabolism and biotransformation of ester-containing molecules.
Industry: In the industrial sector, benzoic acid, 4-hexyl-, 4-carboxyphenyl ester can be used in the production of polymers, coatings, and plasticizers. Its unique chemical structure allows for the modification of material properties, enhancing their performance in various applications.
作用機序
The mechanism of action of benzoic acid, 4-hexyl-, 4-carboxyphenyl ester involves its interaction with molecular targets through its ester and aromatic functional groups. The ester group can undergo hydrolysis, releasing benzoic acid and the corresponding alcohol. The aromatic ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity to various targets. These interactions can modulate biological pathways and chemical reactions, leading to the observed effects.
類似化合物との比較
Benzoic acid, 4-hexyl ester: Similar structure but lacks the carboxyphenyl ester group.
Benzoic acid, 4-carboxyphenyl ester: Similar structure but lacks the hexyl group.
Hexyl benzoate: An ester of benzoic acid with a hexyl group but without the carboxyphenyl group.
Uniqueness: 4-[(4-hexylbenzoyl)oxy]benzoic acid is unique due to the presence of both a hexyl group and a carboxyphenyl ester group. This dual functionality allows for a broader range of chemical reactions and interactions compared to its similar compounds. The combination of these groups enhances its versatility in synthetic applications and potential biological activities.
特性
CAS番号 |
111833-05-7 |
|---|---|
分子式 |
C20H22O4 |
分子量 |
326.4 g/mol |
IUPAC名 |
4-(4-hexylbenzoyl)oxybenzoic acid |
InChI |
InChI=1S/C20H22O4/c1-2-3-4-5-6-15-7-9-17(10-8-15)20(23)24-18-13-11-16(12-14-18)19(21)22/h7-14H,2-6H2,1H3,(H,21,22) |
InChIキー |
ZTJIGZMNTRKRHK-UHFFFAOYSA-N |
SMILES |
CCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)O |
正規SMILES |
CCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
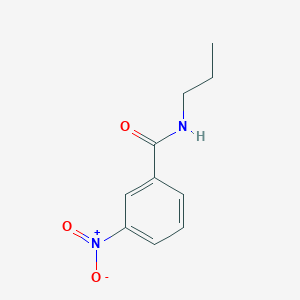
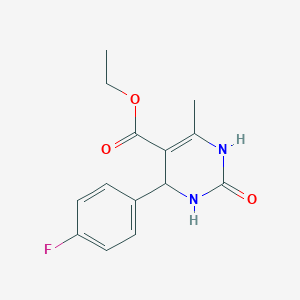
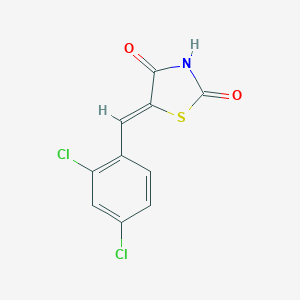
![7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B187540.png)
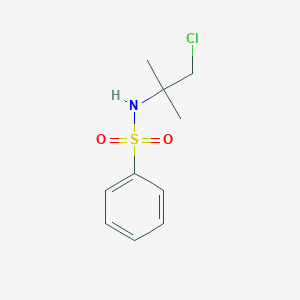
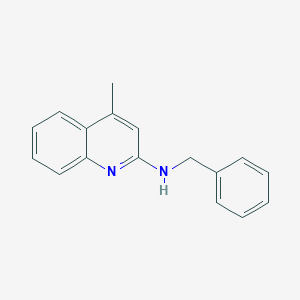
![N-[1-[(2-Fluorophenyl)amino]-2-oxo-2-phenyl-ethyl]furan-2-carboxamide](/img/structure/B187547.png)
